7-Phenoxy-heptanoic acid hydroxyamide

Catalog No.
S11240322
CAS No.
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Phenoxy-heptanoic acid hydroxyamide

Product Name

7-Phenoxy-heptanoic acid hydroxyamide

IUPAC Name

N-hydroxy-7-phenoxyheptanamide

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c15-13(14-16)10-6-1-2-7-11-17-12-8-4-3-5-9-12/h3-5,8-9,16H,1-2,6-7,10-11H2,(H,14,15)

InChI Key

IHTQKNINBYXIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCC(=O)NO

7-Phenoxy-heptanoic acid hydroxyamide is a chemical compound with the molecular formula C13H19NO3C_{13}H_{19}NO_3 and a molecular weight of approximately 235.3 g/mol. This compound features a phenoxy group attached to a heptanoic acid backbone, modified by the presence of a hydroxyamide functional group. Its structure can be represented as follows:

  • Chemical Structure: The compound has a long carbon chain (heptanoic acid) with a phenoxy substituent at one end and a hydroxyamide group, which contributes to its chemical reactivity and biological activity.

The unique combination of these functional groups allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Typical of carboxylic acids, amides, and phenolic compounds:

  • Hydrolysis: The hydroxyamide can undergo hydrolysis in the presence of water to yield the corresponding carboxylic acid and amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The hydroxyamide can react with additional amines to form new amide bonds.
  • Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

These reactions are critical for modifying the compound for specific applications in drug development.

7-Phenoxy-heptanoic acid hydroxyamide exhibits notable biological activities, particularly in the context of enzyme inhibition and potential therapeutic effects:

  • Histone Deacetylase Inhibition: Similar compounds have been shown to inhibit histone deacetylases, which play critical roles in gene regulation and cancer progression. Inhibiting these enzymes can lead to an increase in acetylated histones, affecting gene expression patterns .
  • Antimicrobial Activity: Certain derivatives have demonstrated efficacy against bacterial infections, including those caused by Bacillus anthracis, suggesting potential applications in treating anthrax poisoning .
  • Potential Anti-cancer Properties: By modulating epigenetic factors, compounds like 7-phenoxy-heptanoic acid hydroxyamide may contribute to cancer therapy strategies through their effects on cell cycle regulation and transcriptional control .

The synthesis of 7-phenoxy-heptanoic acid hydroxyamide typically involves several steps:

  • Formation of Heptanoic Acid Derivative: Start with heptanoic acid and introduce the phenoxy group through nucleophilic substitution or coupling reactions.
  • Hydroxylamine Reaction: React the resulting phenoxy-heptanoic acid with hydroxylamine or its derivatives to form the hydroxyamide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatographic methods.

These synthetic routes allow for the production of this compound with high purity suitable for biological testing.

7-Phenoxy-heptanoic acid hydroxyamide has various applications across different fields:

  • Pharmaceutical Development: Due to its potential as a histone deacetylase inhibitor, it is explored for use in cancer therapies.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for their herbicidal properties.
  • Biochemical Research: It serves as a tool compound for studying enzyme mechanisms and cellular processes related to epigenetics.

Interaction studies involving 7-phenoxy-heptanoic acid hydroxyamide focus on its binding affinity and inhibitory effects on specific targets:

  • Histone Deacetylases: Research indicates that this compound may interact with histone deacetylases, influencing their activity and affecting gene expression .
  • Enzyme Inhibition Assays: Various assays are conducted to evaluate its effectiveness against enzymes involved in metabolic pathways or disease processes.

These studies provide insights into the compound's mechanism of action and therapeutic potential.

Several compounds share structural features with 7-phenoxy-heptanoic acid hydroxyamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-Phenylheptanoic AcidSimilar heptanoic backbone but lacks phenoxy groupPrimarily studied for fatty acid properties
Hydroxamic Acid DerivativesContains hydroxamic acid functionalityKnown for their role as enzyme inhibitors
4-Chloro-Phenoxyacetic Acid HydroxyamideContains similar phenoxy groupExhibits herbicidal activity

Uniqueness

7-Phenoxy-heptanoic acid hydroxyamide stands out due to its specific combination of the heptanoic acid chain, phenoxy substituent, and hydroxyamide functionality, which collectively contribute to its unique biological activities and potential therapeutic applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

237.13649347 g/mol

Monoisotopic Mass

237.13649347 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-08-2024

Explore Compound Types